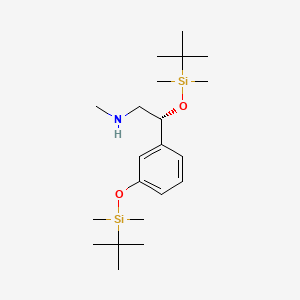

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine” is a compound that involves the use of tert-butyldimethylsilyl (TBDMS) ethers . TBDMS ethers are known for their stability and are often used as protective groups in organic synthesis .

Chemical Reactions Analysis

TBDMS ethers are known to be stable under various conditions . They can be desilylated to their corresponding alcohols and phenols in DMSO, at 80°C, in very good yield .Aplicaciones Científicas De Investigación

Steric Encumbrance in Phosphorus Centers

Research by Shah et al. (2000) explores sterically encumbered systems for two low-coordinate phosphorus centers, utilizing tetraarylphenyls with tert-butylphenyl groups. These compounds serve as precursors for materials with p-phenylene-bridged phosphorus centers, offering insights into the synthesis and applications of sterically demanding ligands in creating novel materials with unique phosphorus coordination (Shah et al., 2000).

Catalysis with Rigid P-Chiral Phosphine Ligands

Imamoto et al. (2012) discuss the synthesis of enantiomers of bis(tert-butylmethylphosphino)quinoxaline and related compounds from enantiopure tert-butylmethylphosphine-boranes. These ligands, when used in rhodium complexes, exhibit high enantioselectivities and catalytic activities in asymmetric hydrogenation, demonstrating their utility in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

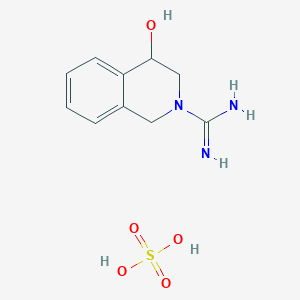

Stereoselective Synthesis of (R)-Phenylephrine

Peng et al. (2014) identified a short-chain dehydrogenase/reductase from Serratia marcescens capable of converting 1-(3-hydroxyphenyl)-2-(methylamino)ethanone into (R)-Phenylephrine with high enantiomeric excess. This biocatalytic process facilitated by recombinant Escherichia coli cells presents a method for the stereoselective synthesis of (R)-Phenylephrine, a widely used nasal decongestant (Peng et al., 2014).

Lewis Base Activation of Lewis Acids

Denmark et al. (2002) investigated the activation of silicon tetrachloride by chiral bisphosphoramide to promote aldol addition reactions between aldehydes and silyl ketene acetals. This study highlights the use of sterically demanding silyl ketene acetals in synthetic chemistry, providing insights into enantioselective synthesis and the role of Lewis base activation in facilitating chemical reactions (Denmark et al., 2002).

Propiedades

IUPAC Name |

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLWXYOVOYPST-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@H](CNC)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661812 |

Source

|

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217862-07-1 |

Source

|

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-[(ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B562492.png)

![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)